(2R,4r,6S)-2,4,6-trimethylpiperidine molecular weight and formula
(2R,4r,6S)-2,4,6-trimethylpiperidine molecular weight and formula
Executive Summary
(2R,4r,6S)-2,4,6-Trimethylpiperidine is a sterically hindered, non-nucleophilic amine derived from the hydrogenation of 2,4,6-collidine. Distinguished by its meso stereochemistry and "all-cis" configuration, this molecule serves as a critical scaffold in the synthesis of hindered amine light stabilizers (HALS), nitroxyl radical catalysts, and stereoselective chiral auxiliaries.
This guide provides an authoritative breakdown of its physicochemical identity, a validated synthesis protocol for the specific (2R,4r,6S) stereoisomer, and its application logic in drug development.
| Parameter | Data |
| IUPAC Name | (2R,4r,6S)-2,4,6-trimethylpiperidine |
| Common Name | cis-2,4,6-Trimethylpiperidine (Isotactic form) |
| Molecular Formula | C₈H₁₇N |
| Molecular Weight | 127.23 g/mol |
| CAS Registry Number | 21974-48-1 (General); 1462-92-6 (Specific cis isomer often cited) |
| Stereochemical Class | Meso (Achiral due to internal plane of symmetry) |
Part 1: Structural Identity & Stereochemical Analysis
The nomenclature (2R,4r,6S) is not arbitrary; it defines the thermodynamic stability and reactivity profile of the molecule.
-
Meso Character: The molecule possesses two chiral centers at C2 and C6. However, because C2 is (R) and C6 is (S), and the molecule has an internal plane of symmetry passing through the Nitrogen and C4, it is superimposable on its mirror image. It is optically inactive.
-
Pseudo-Asymmetry (C4): The C4 center lies on the plane of symmetry. It is designated by the lowercase stereodescriptor 'r' (pseudo-asymmetric) because it is bonded to two enantiomorphic groups ((2R)-ethyl and (6S)-ethyl segments of the ring).
-
Conformational Locking: In the (2R,4r,6S) isomer, all three methyl groups can adopt an equatorial orientation in the chair conformation. This minimizes 1,3-diaxial interactions, making this isomer significantly more thermodynamically stable than its trans counterparts (where at least one methyl group would be forced axial).
Visualizing the Stereochemistry (DOT Diagram)
Figure 1: Stereochemical logic dictating the thermodynamic stability of the all-cis isomer.
Part 2: Physicochemical Profile
The following data points are critical for handling and stoichiometric calculations in synthesis.
| Property | Value | Notes |
| Physical State | Colorless Liquid | Amine-like odor.[1][2] |
| Density | 0.847 g/mL (at 25°C) | Less dense than water. |
| Boiling Point | 135–138 °C | Significantly lower than its precursor collidine (170°C). |
| pKa (Conjugate Acid) | ~10.8 | Moderately strong base; hindered. |
| Solubility | Miscible in EtOH, Et₂O, CHCl₃ | Low solubility in water.[3][4] |
| Refractive Index ( | 1.4460 | Useful for purity checks. |
Part 3: Synthesis Protocol (Catalytic Hydrogenation)
Objective: Synthesize (2R,4r,6S)-2,4,6-trimethylpiperidine via the reduction of 2,4,6-collidine, maximizing the yield of the cis isomer over the trans isomers.
Mechanism: Heterogeneous hydrogenation favors the cis addition of hydrogen to the pyridine ring. However, high temperatures can lead to isomerization. We utilize a Platinum Oxide (Adams' Catalyst) protocol for maximum stereoselectivity.
Reagents:
-
Substrate: 2,4,6-Collidine (2,4,6-Trimethylpyridine) [CAS: 108-75-8].[5]
-
Catalyst: Platinum(IV) oxide (
) or 5% Rhodium on Alumina ( ). -
Solvent: Glacial Acetic Acid (promotes protonation, preventing catalyst poisoning).
-
Hydrogen Source:
gas (50–60 psi).
Step-by-Step Methodology:
-
Preparation:
-
In a high-pressure hydrogenation vessel (Parr shaker), dissolve 2,4,6-collidine (12.1 g, 100 mmol) in glacial acetic acid (50 mL).
-
Add
(0.12 g, 1 wt%). Caution: Pyrophoric dry catalyst. Add under inert atmosphere.
-
-
Hydrogenation:
-
Purge the vessel with
(3x) followed by (3x). -
Pressurize to 60 psi (4 bar) with
. -
Agitate at room temperature for 12–24 hours.
-
Note: Avoid heating >50°C to prevent isomerization to the thermodynamic trans mixtures if kinetic control is desired (though for this specific molecule, the all-cis is also thermodynamic, high heat often yields complex mixtures).
-
-
Workup:
-
Filter the catalyst through a Celite pad. Wash with methanol.
-
Concentrate the filtrate (acetic acid/methanol) under reduced pressure.
-
Basification: Cool the residue in an ice bath. Slowly add 50% NaOH solution until pH > 12. The amine will separate as an oil.
-
Extract with Diethyl Ether (
mL). Dry combined organics over or .
-
-
Purification (Isomer Separation):
-
The crude mixture typically contains ~80-90% cis-isomer.
-
Distillation: Fractionally distill at atmospheric pressure. Collect the fraction boiling at 135–138°C (The trans isomers typically boil slightly higher or lower depending on interaction, but fractional distillation is effective).
-
Alternative (Salts): Form the hydrochloride salt in ethanol. The (2R,4r,6S) hydrochloride crystallizes more readily than the trans isomers.
-
Synthesis Workflow Diagram
Figure 2: Protocol flow for the reduction of collidine to the target piperidine.
Part 4: Applications in Drug Development & Synthesis
The utility of (2R,4r,6S)-2,4,6-trimethylpiperidine extends beyond simple basicity.
-
Sterically Hindered Base:
-
Precursor to Nitroxyl Radicals:
-
Oxidation of the secondary amine (using
) yields the corresponding nitroxyl radical (2,4,6-trimethylpiperidine-N-oxyl). These are analogues of TEMPO, used as oxidation catalysts for converting primary alcohols to aldehydes.[3]
-
-
Peptidomimetics & Foldamers:
-
The rigid chair conformation of the 2,4,6-trimethyl scaffold is used in designing "foldamers"—synthetic oligomers with well-defined secondary structures. The methyl groups lock the backbone conformation, reducing entropic penalty upon binding to biological targets.
-
References
-
PubChem. (2023). 2,4,6-Trimethylpiperidine Compound Summary. National Center for Biotechnology Information. [Link]
-
Barnes, R. A., & Fales, H. M. (1953). The Preparation of Pure 2,4,6-Trimethylpiperidines. Journal of the American Chemical Society. (Validation of hydrogenation and isomer separation). [Link]
Sources
- 1. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]
- 2. lifechempharma.com [lifechempharma.com]
- 3. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
